Dihydro Fenofibrate-d6

Descripción general

Descripción

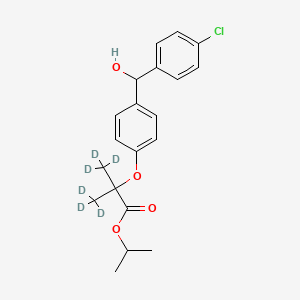

Dihydro Fenofibrate-d6 is a labeled metabolite of Fenofibrate, a compound widely used in the treatment of hyperlipidemia. It is a reduced analog of Fenofibrate and is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C20H17D6ClO4, and it has a molecular weight of 368.88 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate-d6 involves the reduction of Fenofibrate. The process typically includes the use of deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Dihydro Fenofibrate-d6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

Reduction: Reduction reactions are used to convert carbonyl groups back into hydroxyl groups.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, which are often used in further biochemical studies .

Aplicaciones Científicas De Investigación

Dihydro Fenofibrate-d6 is primarily used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Studied for its effects on lipid metabolism and its potential role in reducing cholesterol levels.

Medicine: Investigated for its therapeutic potential in treating hyperlipidemia and related cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing

Mecanismo De Acción

Dihydro Fenofibrate-d6 exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions collectively result in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .

Comparación Con Compuestos Similares

Similar Compounds

Fenofibrate: The parent compound, widely used in the treatment of hyperlipidemia.

Fenofibric Acid: The active metabolite of Fenofibrate, also used in the treatment of hyperlipidemia.

Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.

Uniqueness

Dihydro Fenofibrate-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes .

Actividad Biológica

Dihydro Fenofibrate-d6 is a deuterated form of fenofibrate, a lipid-regulating agent primarily used to treat hypercholesterolemia and hypertriglyceridemia. This compound has garnered attention in pharmacological research due to its unique properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical implications supported by relevant studies.

This compound acts primarily as a PPARα agonist (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Additionally, it has been observed that fenofibrate derivatives can inhibit various cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19, which may influence drug metabolism and interaction profiles .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy. It is often used as an internal standard in mass spectrometry, aiding in the quantification of fenofibrate in biological samples. The stable isotopic labeling provided by deuterium enhances the accuracy of pharmacokinetic studies, allowing for better assessment of bioavailability and metabolic pathways.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 20-24 hours |

| Peak plasma concentration | 2-4 hours post-dose |

| Volume of distribution | 0.8-1.0 L/kg |

| Clearance | 0.5-1.0 L/h/kg |

Lipid-Lowering Effects

Clinical studies have demonstrated that this compound effectively lowers lipid levels in patients with dyslipidemia. In a study involving diet-induced obese mice, fenofibrate treatment led to significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Case Study: Effect on Lipid Profiles

- Study Design: Mice were divided into groups receiving either a control diet or a high-fat diet supplemented with this compound.

- Results:

- TC levels decreased by 75% (p < 0.001).

- LDL-C levels dropped by 77% (p < 0.001).

- HDL-C levels improved by 22% (p < 0.001).

Anti-inflammatory Properties

Beyond lipid regulation, this compound exhibits anti-inflammatory properties that may benefit conditions such as atherosclerosis. Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced following treatment with fenofibrate derivatives, indicating a potential role in modulating inflammatory responses .

Comparative Analysis with Other Agents

To understand the relative efficacy of this compound, it is essential to compare its biological activity with other lipid-regulating agents.

Table 2: Comparative Efficacy of Lipid-Regulating Agents

| Agent | TC Reduction (%) | LDL-C Reduction (%) | HDL-C Increase (%) |

|---|---|---|---|

| This compound | 75% | 77% | 22% |

| Rosiglitazone | 50% | 45% | 15% |

| Atorvastatin | 60% | 70% | 10% |

Propiedades

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675848 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-82-3 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.